

# Application Notes: PBRM1-BD2-IN-1

## AlphaScreen Assay Protocol

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### Compound of Interest

Compound Name: *Pbrm1-BD2-IN-1*

Cat. No.: *B15141148*

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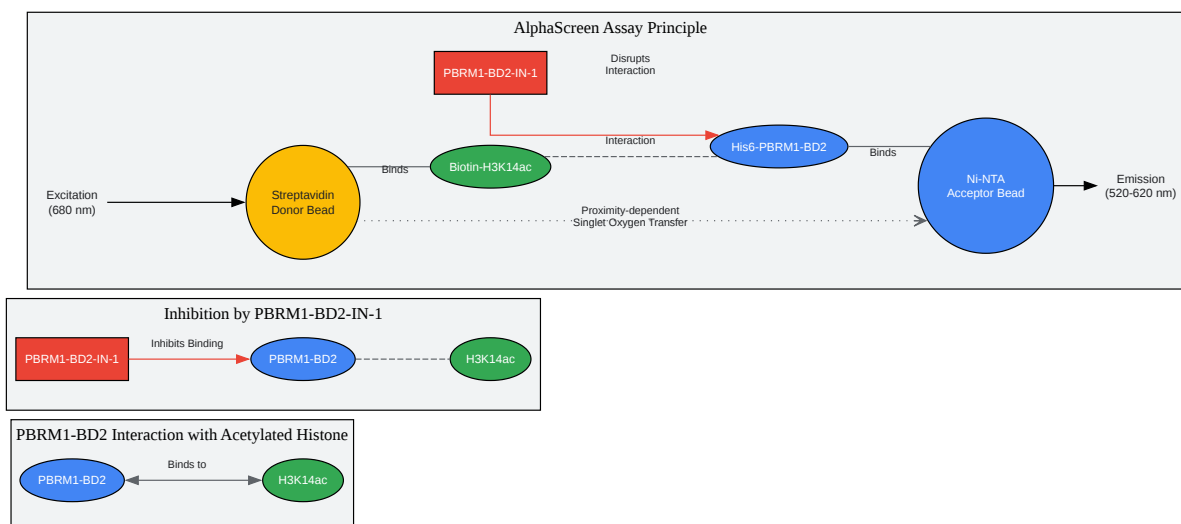
## Introduction

Poly-bromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant target in cancer research. Its second bromodomain, PBRM1-BD2, plays a crucial role in recognizing acetylated histone tails, a process implicated in the regulation of gene expression. The inhibition of this interaction is a promising therapeutic strategy. **PBRM1-BD2-IN-1** is a selective inhibitor of PBRM1-BD2.<sup>[1]</sup> This document provides a detailed protocol for a competition-based Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to quantify the inhibitory activity of small molecules, such as **PBRM1-BD2-IN-1**, on the PBRM1-BD2 and acetylated histone interaction.

The AlphaScreen technology is a bead-based assay that measures biomolecular interactions.<sup>[2]</sup> In this assay, a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) binds to streptavidin-coated donor beads, while a His6-tagged PBRM1-BD2 protein binds to Ni<sup>2+</sup>-chelate acceptor beads. When these two components interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.<sup>[2][3]</sup> Small molecule inhibitors that disrupt the PBRM1-BD2/H3K14ac interaction will prevent the beads from coming together, leading to a decrease in the AlphaScreen signal.<sup>[1]</sup>

## Signaling Pathway and Assay Principle

The PBRM1-BD2 AlphaScreen assay is designed to measure the disruption of the interaction between the PBRM1 bromodomain 2 and its acetylated histone ligand by a small molecule inhibitor.



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Caption: PBRM1-BD2 AlphaScreen assay principle.

## Quantitative Data Summary

The following table summarizes the inhibitory activities of **PBRM1-BD2-IN-1** and other reported inhibitors against PBRM1-BD2, as determined by the AlphaScreen assay.

Compound	PBRM1-BD2 IC50 (μM)	Number of Replicates	Standard Deviation (± μM)	Reference
PBRM1-BD2-IN-1 (Compound 7)	0.2	3	0.02	<a href="#">[1]</a>
Compound 8	6.3	3	1.4	<a href="#">[1]</a>
Compound 15	0.2	3	0.04	<a href="#">[1]</a>
PBRM1-BD2-IN-5 (Compound 16)	0.26	3	0.04	<a href="#">[1]</a>
Compound 20	5.6	3	1.0	<a href="#">[1]</a>
Compound 24	0.43	3	0.04	<a href="#">[1]</a>
Compound 25	0.22	3	0.02	<a href="#">[1]</a>
Compound 26	0.29	3	0.05	<a href="#">[1]</a>
PBRM1-BD2-IN-8 (Compound 34)	0.16	Not Specified	Not Specified	<a href="#">[4]</a> <a href="#">[5]</a>
PBRM1-BD2-IN-2	1.0	Not Specified	Not Specified	
PBRM1-BD2-IN-3 (Compound 12)	1.1	3	0.2	<a href="#">[1]</a>

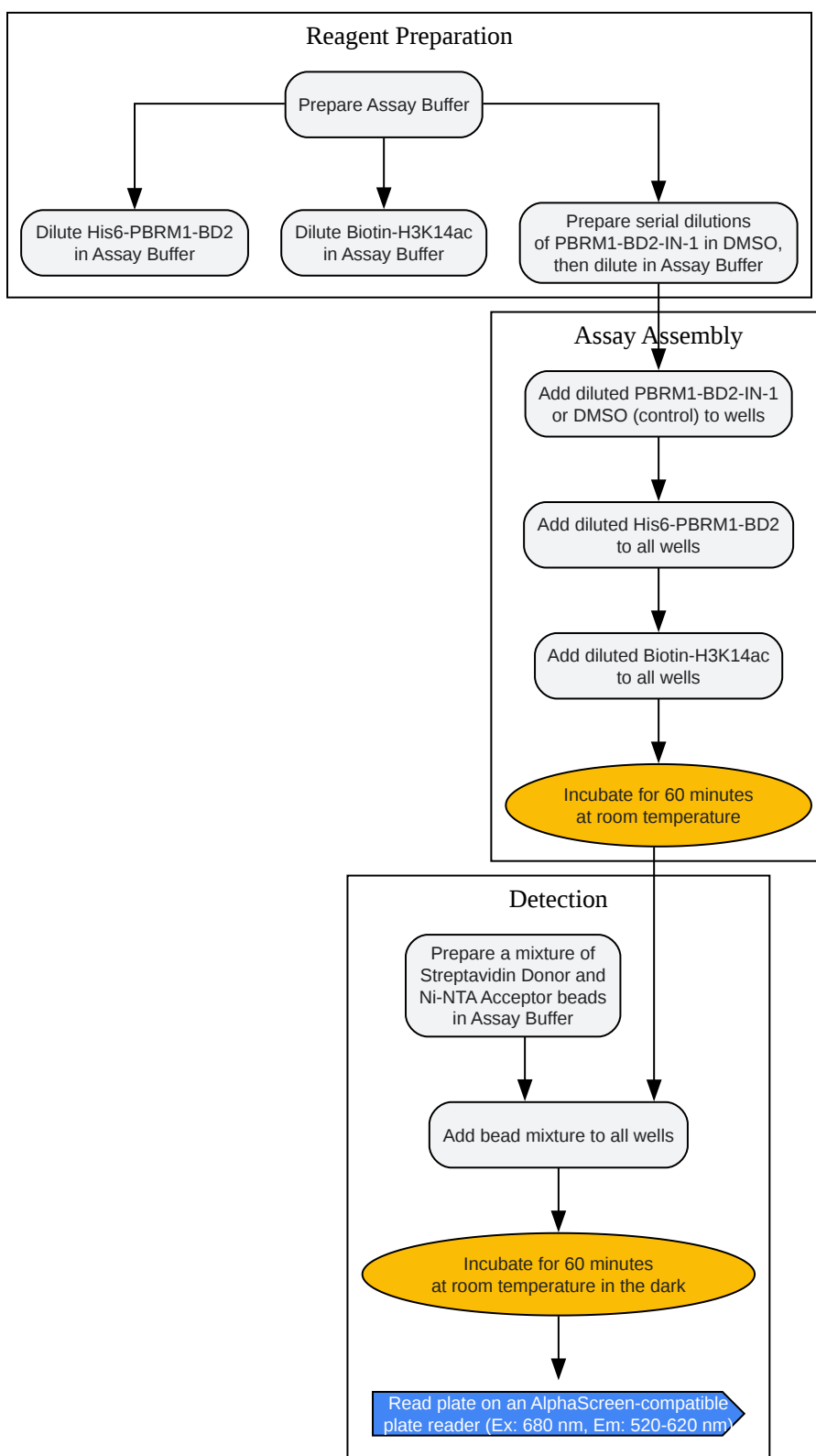
## Experimental Protocol

This protocol is designed for a 384-well plate format. All incubations should be performed at room temperature and protected from light.

## Materials and Reagents

- His6-tagged PBRM1-BD2 Protein: Purified recombinant protein.
- Biotinylated Histone H3K14ac Peptide: Synthetic peptide.
- **PBRM1-BD2-IN-1** (or other test compounds): Typically dissolved in DMSO.
- AlphaScreen Streptavidin Donor Beads: (PerkinElmer).
- AlphaScreen Ni-NTA Acceptor Beads: (PerkinElmer).
- Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.[\[6\]](#)
- White, opaque 384-well assay plates: (e.g., PerkinElmer OptiPlate-384).
- Plate reader: Capable of AlphaScreen detection (e.g., PerkinElmer EnVision).

## Experimental Workflow



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Caption: PBRM1-BD2 AlphaScreen assay workflow.

## Step-by-Step Procedure

- Reagent Preparation:
  - Prepare the Assay Buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA) and allow all reagents to equilibrate to room temperature.
  - Prepare a serial dilution of **PBRM1-BD2-IN-1** (or other test compounds) in DMSO. Subsequently, dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
  - Dilute the His6-tagged PBRM1-BD2 protein to a final concentration of 0.2  $\mu$ M in Assay Buffer.[\[1\]](#)
  - Dilute the biotinylated histone H3K14ac peptide to a final concentration of 10 nM in Assay Buffer.[\[6\]](#)
  - In subdued light, prepare a mixture of Streptavidin Donor beads and Ni-NTA Acceptor beads in Assay Buffer to a final concentration of 10  $\mu$ g/mL each.[\[6\]](#)
- Assay Plate Setup (25  $\mu$ L final volume):
  - Add 5  $\mu$ L of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.
  - Add 10  $\mu$ L of the diluted His6-tagged PBRM1-BD2 protein solution to all wells.
  - Add 5  $\mu$ L of the diluted biotinylated histone H3K14ac peptide solution to all wells except the negative control wells (add 5  $\mu$ L of Assay Buffer instead).
  - Mix gently by shaking the plate for 30 seconds.
  - Incubate the plate for 60 minutes at room temperature, protected from light.[\[6\]](#)
- Detection:
  - Add 5  $\mu$ L of the prepared bead mixture to all wells.

- Seal the plate and shake for 2 minutes.
- Incubate for 60 minutes at room temperature in the dark.[6]
- Read the plate on an AlphaScreen-compatible plate reader.

## Instrument Settings (PerkinElmer EnVision)

Parameter	Setting
Excitation	680 nm
Emission	520-620 nm
Read Mode	AlphaScreen
Excitation Time	80 ms
Measurement Time	240 ms

## Data Analysis

The inhibitory activity is determined by the reduction in the AlphaScreen signal. The data can be analyzed using a non-linear regression curve fit (log[inhibitor] vs. response) to determine the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes a 50% reduction in the AlphaScreen signal.

## Conclusion

This AlphaScreen assay provides a robust and sensitive high-throughput method for identifying and characterizing inhibitors of the PBRM1-BD2 and acetylated histone interaction. The protocol is optimized for accuracy and reproducibility, making it a valuable tool for drug discovery efforts targeting PBRM1.

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